1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-3(8)2-1-5-7-6-2/h1H,(H2,4,8)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKSVLBJJXQUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304401 | |
| Record name | 2H-1,2,3-Triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573714-81-5, 53897-99-7 | |
| Record name | 2H-1,2,3-Triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573714-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,3-Triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxamide can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the use of sodium ascorbate and copper(I) iodide in a mixture of acetonitrile and water, which yields high purity and good yields .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis. This technique accelerates the reaction rate and enhances yield while maintaining product purity . The use of continuous flow reactors is also explored to optimize production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield triazole-4-carboxamide derivatives with different substituents.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, triazole-4-carboxylic acids, and triazole-4-carboxamide derivatives .
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Industry: The compound is utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme carbonic anhydrase-II, which plays a role in various physiological processes . The compound’s ability to form hydrogen bonds and interact with active site residues of enzymes contributes to its inhibitory effects . In the context of anticancer activity, it targets pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 1H-1,2,3-triazole-4-carboxamide derivatives is highly dependent on substituents at the triazole and carboxamide groups. Below is a comparative analysis of key analogs, supported by experimental
Structural and Functional Modifications
Key Research Findings
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., fluorine in 3o ) enhance binding affinity to hydrophobic enzyme pockets, as seen in Wnt/β-catenin inhibitors .
- Bulky substituents (e.g., isopropyl in 3p ) improve metabolic stability but may reduce solubility .
- Aromatic rings (e.g., naphthalen-2-yl in 3q ) enhance π-π stacking interactions, critical for anticancer activity .
Target-Specific Optimization :
- Cheng et al. (2012) derivatives with carbamoylmethyl groups showed >10-fold selectivity for influenza nucleoprotein over host proteins, attributed to H-bond interactions with viral RNA .
- RFM ’s difluorophenylmethyl group confers blood-brain barrier permeability, enabling CNS activity .
Synthetic Accessibility :
- Click chemistry (azide-alkyne cycloaddition) is widely used for triazole synthesis, offering high yields (82–95%) and regioselectivity .
- Carboxamide coupling via EDC/HOBt in DCM achieves >90% purity for most derivatives .
Challenges and Limitations
- Solubility-Potency Trade-off : Hydrophobic substituents (e.g., cyclopropyl in Pokhodylo et al. (2020) derivatives) improve membrane permeability but limit aqueous solubility .
- Off-Target Effects: Some analogs (e.g., LOHWIP) exhibit unintended inhibition of cytochrome P450 enzymes due to morpholino groups .
- Resistance Mechanisms : Influenza A variants with mutations at NP residue Tyr289 show reduced susceptibility to triazole-carboxamide inhibitors .
Biological Activity
1H-1,2,3-triazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of azides with alkynes through the "click chemistry" approach. This method is favored for its efficiency and the ability to produce compounds with high purity. Variations in the synthesis process can lead to different derivatives with enhanced biological properties.
Biological Activities
The biological activity of this compound derivatives has been extensively studied, revealing a range of pharmacological effects:
Anticancer Activity
Several studies have demonstrated the anticancer potential of various this compound derivatives:
- Cytotoxicity : A derivative known as compound 7f exhibited significant cytotoxicity against lung cancer cells (A549), with an IC50 value of 2.04 µM, comparable to standard drugs like E7010 (IC50 = 2.15 µM). This compound induced apoptosis through cell cycle arrest at the G2/M phase and inhibited tubulin polymerization by binding to the colchicine site on β-tubulin .
- Selective Activity : N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations. These compounds caused morphological changes indicative of apoptosis and DNA damage without direct DNA intercalation .
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against various pathogens:
- Broad Spectrum : Compounds derived from 1H-1,2,3-triazole have shown effectiveness against bacterial strains and fungi. Their mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions .
Other Pharmacological Effects
In addition to anticancer and antimicrobial properties, triazole derivatives have been investigated for their anti-inflammatory and antiviral activities:
- Inflammation Modulation : Some studies suggest that triazole derivatives can modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation .
Case Studies
Several case studies highlight the biological activity of specific triazole derivatives:
| Compound | Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 7f | Anticancer | A549 cells | 2.04 | Tubulin polymerization inhibition |
| N-(4-thiocyanatophenyl)-triazole | Cytotoxicity | Jurkat T-cells | Nanomolar | Apoptosis induction without DNA intercalation |
| Compound 13 | Antiproliferative | MV4-11 cells | 2.00 | Enzymatic inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-1,2,3-triazole-4-carboxamide derivatives in medicinal chemistry research?
- Methodological Answer : Derivatives are typically synthesized via multi-step protocols:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Step 2 : Substituent introduction via condensation reactions (e.g., 4-fluoroaniline with 4-methylphenyl isocyanide) to generate carboxamide derivatives .
- Step 3 : Functionalization at the 5-position (e.g., methylthio or amino groups) to modulate bioactivity .
Example: Cheng et al. synthesized anti-influenza derivatives by coupling triazole intermediates with substituted phenylcarboxamides .
Q. How is structural characterization of these derivatives performed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and regiochemistry (e.g., δ 10.37 ppm for amide protons in DMSO-d) .
- X-Ray Crystallography : Refinement with SHELXL for precise bond-length/angle measurements (e.g., resolving torsional angles in triazole-carboxamide hybrids) .
- HRMS/HPLC : Validation of molecular weight (>99% purity thresholds) .
Q. What in vitro biological screening approaches are used for these compounds?
- Methodological Answer :
- Antiviral Assays : Cytopathic effect (CPE) reduction assays against influenza A (e.g., EC values for nucleoprotein inhibitors) .
- Enzyme Inhibition : IC determination via fluorometric/colorimetric assays (e.g., COX-2 inhibition at 8.51 μM for PLA2-targeting derivatives) .
- Cell Viability : MTT assays to assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How do researchers optimize substituents to enhance target specificity against viral nucleoproteins?
- Methodological Answer : Structure-activity relationship (SAR) studies guide substituent selection:
- Position 1 : Aryl groups (e.g., 4-fluorophenyl) improve viral nucleoprotein binding via hydrophobic interactions .
- Position 5 : Methylthio or amino groups enhance solubility and hydrogen-bonding with active sites .
- Example : Derivatives with 4-methylphenyl carboxamide moieties showed 10-fold higher potency than unsubstituted analogs .
Q. How can discrepancies in bioactivity data across studies be addressed?
- Methodological Answer : Contradictions arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized Assays : Replicate experiments under identical conditions (e.g., fixed cell lines, virus strains) .
- Systematic SAR : Compare analogs with incremental substituent changes (e.g., methyl vs. ethyl at Position 5) .
- In Silico Modeling : Molecular docking to predict binding affinities (e.g., AutoDock Vina for PLA2 inhibitors) .
Q. What is the role of computational methods in designing triazole-carboxamide inhibitors?
- Methodological Answer :
- Docking Studies : Predict binding modes (e.g., quinolin-2-yl derivatives in Wnt/β-catenin pathway inhibitors) .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
- QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters with IC values .
Q. How can contradictions between X-ray and NMR structural data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with X-ray bond lengths (e.g., SHELXL-refined structures vs. chemical shifts) .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility missed in static crystal structures .
- Hybrid Methods : Pair crystallography with DFT calculations to reconcile electronic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
